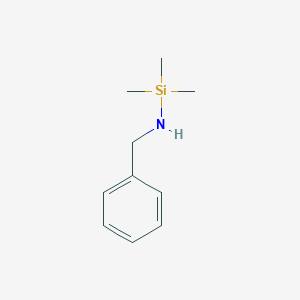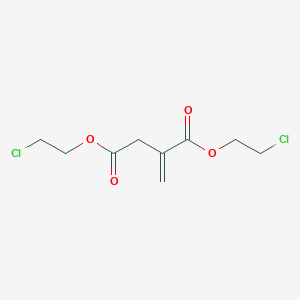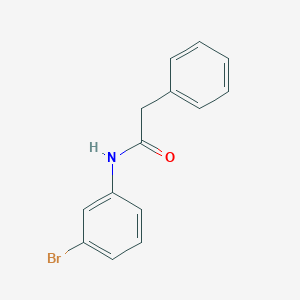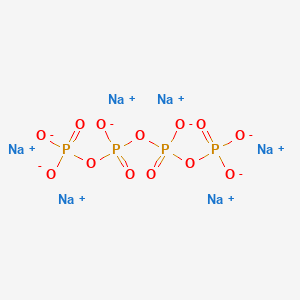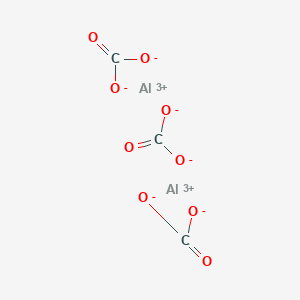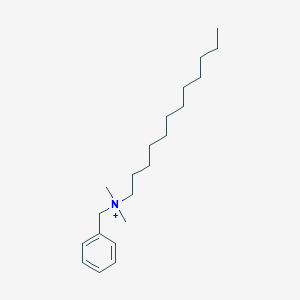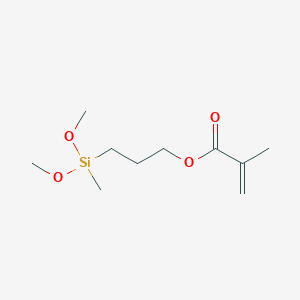![molecular formula C24H36N2O2 B084685 α,α-Bis[3-(dimethylamino)propyl]-1-naphthaleneacetic acid ethyl ester CAS No. 14722-16-8](/img/structure/B84685.png)
α,α-Bis[3-(dimethylamino)propyl]-1-naphthaleneacetic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
α,α-Bis[3-(dimethylamino)propyl]-1-naphthaleneacetic acid ethyl ester, commonly known as Dapoxetine, is a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant and for the treatment of premature ejaculation (PE) in men. However,
Mécanisme D'action
Dapoxetine works by inhibiting the reuptake of serotonin, a neurotransmitter that plays a key role in regulating mood, emotions, and sexual function. By increasing the levels of serotonin in the brain, Dapoxetine can delay ejaculation and improve sexual performance.
Biochemical and Physiological Effects
Dapoxetine has been shown to have a number of biochemical and physiological effects, including an increase in the levels of serotonin and a decrease in the levels of dopamine and norepinephrine. It has also been shown to have a positive effect on sexual function, including an increase in the time to ejaculation and an improvement in sexual satisfaction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Dapoxetine for lab experiments is its high selectivity for the serotonin transporter, which makes it an ideal tool for studying the role of serotonin in various physiological and pathological processes. However, its use is limited by its potential side effects, including nausea, headache, and dizziness, which can interfere with experimental outcomes.
Orientations Futures
There are several potential future directions for research on Dapoxetine, including the development of new formulations with improved pharmacokinetic properties, the investigation of its potential application in the treatment of other sexual dysfunctions, and the exploration of its mechanism of action in the brain. Additionally, further studies are needed to better understand the long-term safety and efficacy of Dapoxetine in clinical settings.
In conclusion, Dapoxetine is a selective serotonin reuptake inhibitor that has been extensively studied for its potential application in the treatment of premature ejaculation. Its high selectivity for the serotonin transporter makes it an ideal tool for studying the role of serotonin in various physiological and pathological processes. However, its use is limited by its potential side effects, and further research is needed to better understand its long-term safety and efficacy.
Méthodes De Synthèse
Dapoxetine is synthesized through a multi-step process that involves the reaction of 1-naphthylacetic acid with 3-dimethylaminopropyl chloride, followed by esterification with ethanol and purification through recrystallization. The final product is a white to off-white powder with a melting point of 175-177°C.
Applications De Recherche Scientifique
Dapoxetine has been extensively studied for its potential application in the treatment of PE, which is a common male sexual dysfunction characterized by ejaculation that occurs too quickly during sexual activity. Studies have shown that Dapoxetine can significantly increase the time to ejaculation and improve sexual satisfaction in men with PE.
Propriétés
Numéro CAS |
14722-16-8 |
|---|---|
Nom du produit |
α,α-Bis[3-(dimethylamino)propyl]-1-naphthaleneacetic acid ethyl ester |
Formule moléculaire |
C24H36N2O2 |
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
ethyl 5-(dimethylamino)-2-[3-(dimethylamino)propyl]-2-naphthalen-1-ylpentanoate |
InChI |
InChI=1S/C24H36N2O2/c1-6-28-23(27)24(16-10-18-25(2)3,17-11-19-26(4)5)22-15-9-13-20-12-7-8-14-21(20)22/h7-9,12-15H,6,10-11,16-19H2,1-5H3 |
Clé InChI |
YRZHWWNFBIVSNR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CCCN(C)C)(CCCN(C)C)C1=CC=CC2=CC=CC=C21 |
SMILES canonique |
CCOC(=O)C(CCCN(C)C)(CCCN(C)C)C1=CC=CC2=CC=CC=C21 |
Autres numéros CAS |
14722-16-8 |
Synonymes |
α,α-Bis[3-(dimethylamino)propyl]-1-naphthaleneacetic acid ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



